molecular formula C18H19F2NO2 B12606956 Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester CAS No. 651312-15-1

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester

Cat. No.: B12606956
CAS No.: 651312-15-1
M. Wt: 319.3 g/mol
InChI Key: AORCZWNXHQYMLI-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a diphenylmethylamino group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester typically involves multiple steps. One common method is the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester is unique due to the presence of the diphenylmethylamino group and the two fluorine atoms. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

651312-15-1

Molecular Formula

C18H19F2NO2

Molecular Weight

319.3 g/mol

IUPAC Name

ethyl 3-(benzhydrylamino)-2,2-difluoropropanoate

InChI

InChI=1S/C18H19F2NO2/c1-2-23-17(22)18(19,20)13-21-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,21H,2,13H2,1H3

InChI Key

AORCZWNXHQYMLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(C1=CC=CC=C1)C2=CC=CC=C2)(F)F

Origin of Product

United States

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